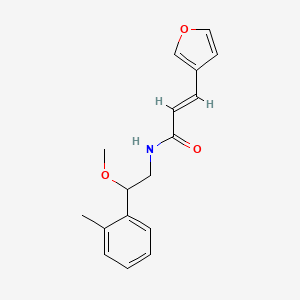

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-13-5-3-4-6-15(13)16(20-2)11-18-17(19)8-7-14-9-10-21-12-14/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGNMHZXEHHZKJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including its effects on nicotinic acetylcholine receptors, anxiolytic-like activity, and cytotoxicity against cancer cell lines.

1. Nicotinic Acetylcholine Receptor Modulation

Research indicates that derivatives of furan-containing compounds can act as positive allosteric modulators of nicotinic acetylcholine receptors, particularly the α7 subtype. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic-like effects in animal models, suggesting a similar potential for this compound.

- Study Findings :

2. Cytotoxic Activity Against Cancer Cells

The cytotoxic effects of acrylamide derivatives have been extensively studied. This compound's structural similarities to other acrylamide derivatives suggest it may exhibit similar anticancer properties.

- Cytotoxicity Results :

Case Study: Anxiolytic Activity

A study focused on 3-furan-2-yl-N-p-tolyl-acrylamide revealed its anxiolytic-like properties through modulation of the α7 nicotinic receptor. This was evidenced by:

- Experimental Design :

- Mice were administered varying doses and subjected to behavioral tests.

| Dose (mg/kg) | Behavioral Test | Result |

|---|---|---|

| 0.1 | Elevated Plus Maze | No significant effect |

| 0.5 | Elevated Plus Maze | Anxiolytic-like effect |

| 1.0 | Novelty Suppressed Feeding | Anxiolytic-like effect |

The findings suggest that this compound may also share these anxiolytic properties due to structural similarities.

Case Study: Anticancer Activity

A comparative analysis of various acrylamide derivatives demonstrated:

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| N-(3-hydroxy-4-methoxy) aryl amide derivative | 2.11 | MCF-7 |

| Cisplatin | <10 | MCF-7 |

| Control | >50 | MCF-10A |

These results highlight the potential of acrylamide derivatives, including this compound, as promising candidates for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of acrylamide derivatives, including (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide. The incorporation of the furan moiety in the compound enhances its interaction with biological targets, which may lead to increased cytotoxicity against cancer cells. For instance, derivatives with similar structures have shown selective toxicity towards tumor cells while exhibiting lower toxicity towards normal cells, suggesting a potential therapeutic index favorable for cancer treatment .

Mechanism of Action

The mechanism underlying the anticancer activity may involve the ability of the furan ring to participate in hydrogen bonding with target proteins, enhancing binding affinity and selectivity. This property is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Materials Science

Polymer Chemistry

In materials science, acrylamide compounds are often utilized as monomers in polymer synthesis. The unique structure of this compound allows for the formation of polymers with specific properties such as improved thermal stability and mechanical strength. These polymers can be used in coatings, adhesives, and other applications where durable materials are required.

Nanocomposite Formation

Research indicates that incorporating this compound into nanocomposites can enhance the properties of the resulting materials. The furan group can facilitate interactions with nanoparticles, leading to composites that exhibit unique electrical or optical properties suitable for electronic applications .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 | 5.0 |

| N-(3-hydroxy-4-methoxy) aryl amide derivative | MCF-7 | 2.61 | 11.0 |

| N-benzyl amide derivative | MCF-10A (normal breast) | 29.27 | - |

This table summarizes findings from various studies on the anticancer activity of acrylamide derivatives, indicating that this compound exhibits promising selectivity towards cancer cells compared to normal cells.

Table 2: Properties of Polymers Derived from Acrylamide Compounds

| Polymer Type | Properties | Applications |

|---|---|---|

| Acrylamide-based polymer | High tensile strength, thermal stability | Coatings, adhesives |

| Furan-containing polymer | Enhanced electrical conductivity | Electronics, sensors |

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Substituent Position: The o-tolyl group in the target compound may reduce steric hindrance compared to bulkier N-aryl groups (e.g., tetrahydroisoquinolinyl in ).

- Furan Orientation : Furan-3-yl vs. furan-2-yl substitution (as in PAM-2) could modulate electronic properties and binding to targets like α7 nAChRs .

Mechanistic Insights :

Physicochemical Properties

| Property | Target Compound | PAM-2 | Compound 4 (枸杞) |

|---|---|---|---|

| LogP (predicted) | ~3.5 | ~2.8 | ~2.0 |

| Solubility | Low (hydrophobic aryl) | Moderate | Low (polar hydroxyls) |

| Hydrogen Bond Donors | 1 (amide NH) | 1 (amide NH) | 3 (amide NH, 2 OH) |

Notes:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves coupling acryloyl chloride derivatives with amine-containing intermediates. For example, (E)-3-(o-tolyl)acrylic acid can react with 2-methoxy-2-(o-tolyl)ethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Purification via flash chromatography (e.g., EA:DCM:PE gradients) yields the product .

- Characterization : Confirm stereochemistry and purity using / NMR (e.g., δ 7.65 ppm for the α,β-unsaturated proton) and HRMS (e.g., [M+H] calculated vs. observed). HPLC (>95% purity) ensures quality .

Q. How can researchers validate the structural integrity of this acrylamide derivative?

- Approach : Use X-ray crystallography for unambiguous confirmation of the (E)-configuration, as seen in structurally related acrylamides (e.g., (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide) . Alternatively, NOESY NMR can distinguish between (E) and (Z) isomers based on spatial interactions .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological activities of structurally similar acrylamides?

- Case Study : (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (DM490) antagonizes the antinociceptive effect of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) via opposing α7 nAChR modulation. To resolve such discrepancies:

- Electrophysiology : Compare compound effects on heterologously expressed α7 nAChRs using two-electrode voltage clamping .

- In Vivo Models : Test dose-dependent responses in oxaliplatin-induced neuropathic pain models, with MLA (α7 antagonist) to confirm receptor specificity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency at α7 nAChRs?

- Key Modifications :

- Heterocycle Substitution : Replacing furan-3-yl with thiophen-2-yl (e.g., DM497) enhances α7 potentiation but reduces selectivity over α9α10 nAChRs .

- Methoxy Positioning : The o-tolyl group’s methoxy moiety influences bioavailability; logP calculations and metabolic stability assays (e.g., liver microsomes) guide optimization .

Q. What methodologies assess the compound’s pharmacokinetic properties for in vivo efficacy?

- In Vivo Testing : Administer 3–10 mg/kg doses in streptozotocin (STZ)-induced diabetic neuropathy models. Monitor plasma half-life via LC-MS/MS and blood-brain barrier penetration using brain-to-plasma ratio assays .

- Formulation Strategies : Improve solubility via PEGylation or co-administration with cyclodextrins, as demonstrated for related acrylamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.